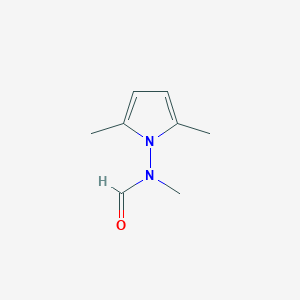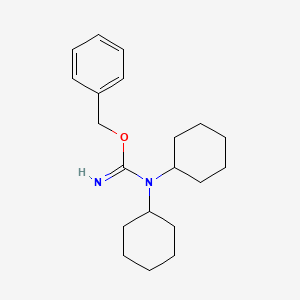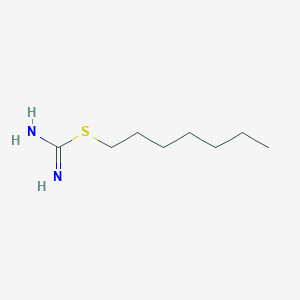
Heptyl carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl carbamimidothioate is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptyl carbamimidothioate can be synthesized through a mild one-pot synthesis method. This involves the reaction of aryl diazonium fluoroborates, aryl isothiocyanates, and amines in the presence of triethylamine (Et3N) as a base at room temperature . The reaction is efficient and does not require a catalyst, making it an attractive method for the synthesis of carbamimidothioates.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available reagents and mild reaction conditions. The process can be scaled up for industrial production by optimizing reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Heptyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to a thiourea derivative.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted carbamimidothioates.
Wissenschaftliche Forschungsanwendungen
Heptyl carbamimidothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of functional materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of heptyl carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Heptyl carbamimidothioate can be compared with other carbamimidothioate derivatives:
Similar Compounds: Methyl carbamimidothioate, ethyl carbamimidothioate, and phenyl carbamimidothioate.
Uniqueness: this compound is unique due to its heptyl group, which imparts specific physicochemical properties and potential biological activities that differ from other carbamimidothioate derivatives.
Eigenschaften
CAS-Nummer |
44996-93-2 |
|---|---|
Molekularformel |
C8H18N2S |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
heptyl carbamimidothioate |
InChI |
InChI=1S/C8H18N2S/c1-2-3-4-5-6-7-11-8(9)10/h2-7H2,1H3,(H3,9,10) |
InChI-Schlüssel |
HCNAJTACWLAWAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)
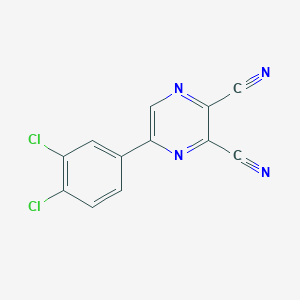
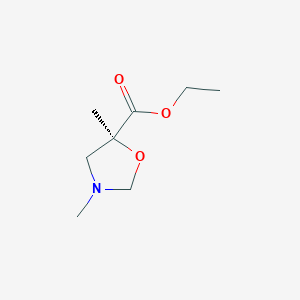
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
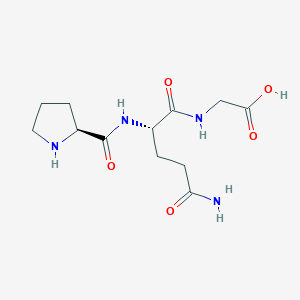
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
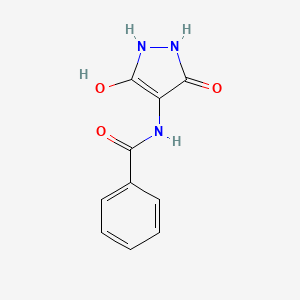
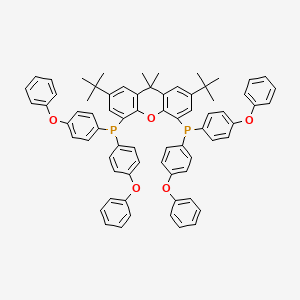
![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
